molecular formula C9H4BrF5O B14873880 1-(3-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one

1-(3-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one

Cat. No.: B14873880
M. Wt: 303.02 g/mol
InChI Key: HGZOTYKJCUZVQZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-phenyl)-2,2,3,3,3-pentafluoro-propan-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a pentafluoropropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-phenyl)-2,2,3,3,3-pentafluoro-propan-1-one typically involves the reaction of 3-bromoacetophenone with pentafluoropropionic acid or its derivatives. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. Common reagents used in this synthesis include strong bases such as sodium hydride or potassium tert-butoxide, which facilitate the deprotonation of the starting materials and promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Bromo-phenyl)-2,2,3,3,3-pentafluoro-propan-1-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-phenyl)-2,2,3,3,3-pentafluoro-propan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of catalysts such as iron(III) chloride or aluminum chloride.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in aqueous or organic solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives with various functional groups.

    Electrophilic Substitution: Nitro, sulfonyl, or halogenated phenyl derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-(3-Bromo-phenyl)-2,2,3,3,3-pentafluoro-propan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-phenyl)-2,2,3,3,3-pentafluoro-propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and pentafluoropropanone groups contribute to its reactivity and ability to form covalent bonds with biological macromolecules. This interaction can lead to the inhibition or activation of enzymes, receptors, or other proteins, thereby modulating various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-phenyl)-2,2,3,3,3-pentafluoro-propan-1-one
  • 1-(3-Chloro-phenyl)-2,2,3,3,3-pentafluoro-propan-1-one
  • 1-(3-Bromo-phenyl)-2,2,3,3,3-trifluoro-propan-1-one

Uniqueness

1-(3-Bromo-phenyl)-2,2,3,3,3-pentafluoro-propan-1-one is unique due to the presence of both bromine and pentafluoropropanone groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C9H4BrF5O

Molecular Weight

303.02 g/mol

IUPAC Name

1-(3-bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one

InChI

InChI=1S/C9H4BrF5O/c10-6-3-1-2-5(4-6)7(16)8(11,12)9(13,14)15/h1-4H

InChI Key

HGZOTYKJCUZVQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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